molecular formula C14H10BrNOS B1406112 3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile CAS No. 1555598-89-4

3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile

Cat. No. B1406112
M. Wt: 320.21 g/mol
InChI Key: PVLIFHAKBBNRRX-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile has a molecular weight of 320.21 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Photodynamic Therapy Applications

  • Photodynamic Therapy (PDT): The synthesis and characterization of zinc phthalocyanine derivatives, including ones with structural similarities to 3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile, show potential for applications in photodynamic therapy. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Applications

  • Antibacterial Properties: Bromophenols isolated from marine algae, structurally related to 3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile, have shown significant antibacterial activity against various bacterial strains. These compounds' molecular structure contributes to their efficacy in inhibiting bacterial growth (Xu et al., 2003).

Antioxidant Activity

  • Natural Antioxidants: Bromophenols from marine red algae, similar in structure to 3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile, have been identified as potent natural antioxidants. These compounds show strong free radical scavenging activity, suggesting their potential use in preventing oxidative deterioration in food and other applications (Li et al., 2011).

Enzyme Inhibition

  • Enzyme Inhibition Applications: Some bromophenol derivatives have been synthesized and evaluated for their inhibitory effects on critical enzymes like acetylcholinesterase and carbonic anhydrase. These compounds' molecular architecture, akin to 3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile, allows for potential applications in designing inhibitors for these enzymes (Bayrak et al., 2019).

properties

IUPAC Name

3-bromo-4-(4-methylsulfanylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNOS/c1-18-12-5-3-11(4-6-12)17-14-7-2-10(9-16)8-13(14)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLIFHAKBBNRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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